Relevance: While structurally distinct, AMPA serves as a reference compound in many studies related to excitatory amino acid receptors, similar to (S)-2-Amino-3-quinolin-2-yl-propionic acid. The research often explores structural modifications of known AMPA receptor ligands, investigating the impact on their pharmacological profiles [, , , , , , , , , , , , , ]. This approach aims to develop compounds with improved selectivity, potency, or other desired properties compared to the parent compound, such as (S)-2-Amino-3-quinolin-2-yl-propionic acid.
Compound Description: This compound is a phenylalanine derivative investigated as a potential tryptophan hydroxylase (TPH) inhibitor []. TPH is an enzyme involved in the biosynthesis of serotonin, a neurotransmitter implicated in various physiological processes. Inhibition of TPH could have therapeutic implications for conditions associated with serotonin dysregulation.
Relevance: This compound shares a structural similarity with (S)-2-Amino-3-quinolin-2-yl-propionic acid in the phenylalanine backbone and the presence of a heterocyclic aromatic ring system. The research highlights the importance of exploring structural modifications to optimize the biological activity of compounds containing these key features []. In this case, the naphthalene group and pyrazine ring are crucial for the inhibitory activity against TPH. Comparing its structure and activity to (S)-2-Amino-3-quinolin-2-yl-propionic acid can provide insights into structure-activity relationships and guide the development of more potent and selective TPH inhibitors.
Compound Description: This compound is another phenylalanine derivative studied alongside compound 2 as a potential TPH inhibitor []. It differs from compound 2 by the replacement of a carbon atom in the naphthalene ring with a nitrogen atom, forming a quinoline moiety. This structural modification aims to investigate the impact of this change on TPH inhibitory activity.
Relevance: This compound is directly related to (S)-2-Amino-3-quinolin-2-yl-propionic acid due to the presence of the quinoline moiety. The research focuses on understanding the electronic and geometric properties of these molecules and their influence on biological activity []. The presence of the quinoline ring, also found in (S)-2-Amino-3-quinolin-2-yl-propionic acid, suggests a potential common binding site or interaction mechanism with target proteins. Further investigation into the structural similarities and differences between these compounds can provide valuable insights for developing novel therapeutic agents targeting similar biological pathways.
Compound Description: (R,S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid (4-AHCP) is a non-NMDA (N-methyl-D-aspartate) glutamate receptor agonist that is more potent than AMPA but inactive at NMDA receptors []. It exhibits a unique pharmacological profile, being weaker than AMPA as an inhibitor of [3H]AMPA binding and having limited effects on [3H]kainic acid binding.
(S)-4-AHCP and (R)-4-AHCP
Compound Description: These are the individual enantiomers of 4-AHCP, synthesized to investigate the stereoselectivity of its pharmacological activity []. The study revealed that (S)-4-AHCP is a potent agonist at various AMPA receptor subunits, including GluR1o, GluR3o, GluR4o, and the co-expressed kainate-preferring subunits GluR6+KA2. Notably, it exhibits exceptional potency at the kainate-preferring GluR5 subunit, comparable to (S)-2-amino-3-(5-tert-butyl-3-hydroxyisothiazol-4-yl)propionic acid ((S)-Thio-ATPA).
Compound Description: (S)-Thio-ATPA is a potent and selective agonist of the kainate-preferring GluR5 subunit of AMPA receptors []. Its structural similarity to (S)-4-AHCP, particularly the presence of a sulfur atom in the heterocyclic ring, highlights the importance of subtle structural modifications in achieving subtype selectivity.
Compound Description: (S)-ATPA is a potent agonist at AMPA receptors, particularly GluR5, known for its high selectivity and use in studying the GluR5 subtype [].
Compound Description: TDPA represents a unique case where both enantiomers exhibit similar pharmacological activities, unlike the typical stereoselectivity observed for AMPA receptor ligands [].
Compound Description: TQXs represent a class of heterocyclic compounds investigated for their affinity and antagonistic activity at the AMPA receptor []. The research involved evaluating their ability to displace [3H]-6-cyano-7-nitroquinoxaline-2,3-dione ([3H]-CNQX), a known AMPA receptor antagonist, from its binding site. Electrophysiological experiments using oocytes expressing rat homomeric GluR3 subunits confirmed their AMPA receptor antagonistic properties.
3-hydroxyquinazoline-2,4-diones (QZs)
Compound Description: QZs are a class of heterocyclic compounds studied alongside TQXs for their AMPA receptor antagonistic properties []. The research evaluated their binding affinity in a radioligand displacement assay and their functional activity in electrophysiological experiments.
BnTetAMPA and its Analogues (6, 7, 8)
Compound Description: BnTetAMPA (compound 5b in the study) is a known (S)-2-Amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propionic acid (AMPA) receptor agonist, and analogues 6, 7, and 8 were synthesized to explore structure-activity relationships and subtype selectivity within this class of compounds []. Analogues 6 and 7 showed distinct pharmacological profiles, with 6 preferring GluA1 and 7 exhibiting selectivity for GluA3 subtypes.
Compound Description: 2-Me-Tet-AMPA is a potent and selective AMPA receptor agonist, showing a significantly higher potency compared to AMPA itself []. This compound exhibits a marked preference for AMPA receptors over kainate and NMDA receptors.
1-Me-Tet-AMPA
Compound Description: This compound is an isomer of 2-Me-Tet-AMPA and is found to be essentially inactive at AMPA receptors []. This striking difference in activity between the two isomers highlights the critical role of the position of the methyl group on the tetrazole ring in determining the interaction with the AMPA receptor.
(S)-2-Me-Tet-AMPA and (R)-2-Me-Tet-AMPA
Compound Description: These are the individual enantiomers of 2-Me-Tet-AMPA, separated and pharmacologically characterized to investigate the stereoselectivity of its action []. (S)-2-Me-Tet-AMPA retains the potent AMPA receptor agonist activity of the racemate, showing a preference for GluR3 and GluR4 subtypes. In contrast, (R)-2-Me-Tet-AMPA is essentially inactive.
Compound Description: Bu-HIBO acts as an agonist at AMPA receptors and inhibits CaCl2-dependent [3H]-(S)-glutamic acid binding []. This compound exhibits a dual pharmacological profile, interacting with both AMPA receptors and a CaCl2-dependent (S)-glutamic acid binding site, potentially a transport mechanism.
(S)-Bu-HIBO and (R)-Bu-HIBO
Compound Description: These are the individual enantiomers of Bu-HIBO, separated to investigate the stereoselectivity of its pharmacological activity []. (S)-Bu-HIBO exhibits potent AMPA receptor agonism, while (R)-Bu-HIBO acts as an AMPA receptor antagonist. Interestingly, both enantiomers inhibit CaCl2-dependent [3H]-(S)-glutamic acid binding with similar potencies.
Compound Description: These compounds represent a class of positive allosteric modulators (PAMs) of AMPA receptors, enhancing the effects of glutamate at the receptor []. This specific study focused on exploring the impact of chlorine substitution on the benzothiadiazine ring and its influence on potency and pharmacokinetic properties.
Compound Description: This compound is a potent and orally active PAM of AMPA receptors identified within a series of fluorinated 1,2,4-benzothiadiazine 1,1-dioxides []. It exhibited significant cognitive-enhancing effects in in vivo studies using Wistar rats, demonstrating its potential as a therapeutic agent for cognitive disorders.
Compound Description: This compound is a potent AMPA receptor PAM belonging to the thienothiadiazine dioxide class []. It exhibited significant cognitive-enhancing effects in an object recognition test using mice, further supporting the therapeutic potential of AMPA receptor PAMs for cognitive enhancement.
Compound Description: [3H]-NF608 is a radiolabeled compound developed as a selective radioligand for the GluK1 subtype of kainate receptors [, ]. It exhibits high affinity for GluK1 receptors, making it a valuable tool for studying the binding and distribution of GluK1 receptors in vitro and in vivo.
2-Amino-3-(5-phenylfuran-2-yl)propionic Acids
Compound Description: This compound, a furanylalanine derivative, is a substrate for phenylalanine ammonia-lyase, an enzyme that catalyzes the elimination of ammonia from aromatic amino acids. The study explored the substrate specificity of this enzyme and its potential application in biocatalysis [].
5-Phenylfuran-2-ylacrylic Acids
Compound Description: This compound, similar to the furanylalanine derivative mentioned above, serves as a substrate for phenylalanine ammonia-lyase [].
Compound Description: This amino acid is a constituent of bleomycin, a glycopeptide antibiotic with potent antitumor activity. It is a degradation product of an amino acid residue containing a β-lactam ring within the bleomycin molecule [, ].
(2R)-IKM-159
Compound Description: (2R)-IKM-159 is a potent and selective antagonist of AMPA receptors, identified through the asymmetric synthesis and pharmacological evaluation of both enantiomers of IKM-159 []. This study demonstrated that the (2R)-enantiomer is responsible for the AMPA receptor antagonistic activity while the (2S)-enantiomer is inactive.
Compound Description: Amp is a novel fluorescent amino acid synthesized as a potential replacement for tryptophan in quenched fluorescent peptide substrates used for studying peptidases [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Droxidopa is a serine derivative that is L-serine substituted at the beta-position by a 3,4-dihydroxyphenyl group. A prodrug for noradrenalone, it is used for treatment of neurogenic orthostatic hypotension It has a role as a prodrug, a vasoconstrictor agent and an antihypertensive agent. It is a L-tyrosine derivative and a member of catechols. Droxidopa is a precursor of noradrenaline that is used in the treatment of Parkinsonism. It is approved for use in Japan and is currently in trials in the U.S. The racaemic form (dl-threo-3,4-dihydroxyphenylserine) has also been used, and has been investigated in the treatment of orthostatic hypotension. There is a deficit of noradrenaline as well as of dopamine in Parkinson's disease and it has been proposed that this underlies the sudden transient freezing seen usually in advanced disease. Though L-DOPS has been used in Japan and Southeast Asia already for some time, it is also currently in clinical trials at the phase III point in the United States (U.S.), Canada, Australia, and throughout Europe. Provided L-DOPS successfully completes clinical trials, it could be approved for the treatment of neurogenic orthostatic hypotension (NOH) as early as 2011. Additionally, phase II clinical trials for intradialytic hypotension are also underway. Chelsea Therapeutics obtained orphan drug status (ODS) for L-DOPS in the U.S. for NOH, and that of which associated with Parkinson's disease , pure autonomic failure, and multiple system atrophy, and is the pharmaceutical company developing it in that country. The physiologic effect of droxidopa is by means of Increased Blood Pressure. Droxidopa is an orally available prodrug of norepinephrine that is used in the treatment of symptomatic orthostatic hypotension due to neurogenic causes of autonomic failure. Droxidopa has had limited clinical use, but has not been linked to serum enzyme elevations nor to instances of clinically apparent acute liver injury. A synthetic precursor of norepinephrine that is used in the treatment of PARKINSONIAN DISORDERS and ORTHOSTATIC HYPOTENSION. See also: Norepinephrine (has active moiety).